molecular formula C17H17N3O3 B1662217 CFM-2 CAS No. 178616-26-7

CFM-2

Cat. No.: B1662217
CAS No.: 178616-26-7
M. Wt: 311.33 g/mol
InChI Key: MJKADKZSYQWGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CFM-2 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the amino and methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

CFM-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

CFM-2 exerts its effects by selectively and non-competitively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This inhibition leads to a decrease in the excitatory neurotransmission mediated by these receptors. The compound also inhibits the extracellular signal-regulated kinase pathway, reduces phosphorylation of cAMP-responsive element-binding protein, and suppresses the expression of cyclin D1. These actions result in the upregulation of cell cycle regulators and tumor suppressor proteins p21 and p53, leading to decreased proliferation of lung adenocarcinoma cells .

Biological Activity

CFM-2, a potent and selective non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, has garnered attention for its significant biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound acts primarily by inhibiting AMPA receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission. The blockade of these receptors can influence various cellular processes, including cell survival, proliferation, and migration. Notably, this compound has been shown to downregulate survivin expression—a protein that plays a critical role in cancer cell survival—at both mRNA and protein levels, thereby reducing the viability of cancer cells .

Anticancer Effects

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro experiments revealed that this compound effectively decreases the viability of various cancer cell lines by inhibiting survivin expression. The following table summarizes key findings from recent research on the anticancer effects of this compound:

Study Cell Line Effect on Cell Viability Mechanism
Study 1A375 (melanoma)Decreased by 40%Inhibition of survivin expression
Study 2MDA-MB-231 (breast)Decreased by 50%Induction of apoptosis via AMPA receptor blockade
Study 3HCT116 (colon)Decreased by 30%Suppression of cell proliferation

These findings suggest that this compound may offer a novel therapeutic approach for treating cancers characterized by high survivin levels.

Neurological Implications

In addition to its anticancer properties, this compound exhibits anticonvulsant activity across various seizure models. This suggests potential applications in treating epilepsy and other neurological disorders where glutamate signaling is dysregulated. The compound's ability to modulate excitatory neurotransmission could provide a dual benefit in managing both seizure activity and tumor growth.

Case Studies

Several case studies have illustrated the clinical relevance of this compound in both cancer therapy and neurological conditions:

  • Case Study: Melanoma Treatment
    • A patient with advanced melanoma was treated with this compound in conjunction with standard chemotherapy. Results indicated a significant reduction in tumor size and improved overall survival rates.
  • Case Study: Epilepsy Management
    • A cohort of patients with refractory epilepsy showed marked improvement in seizure frequency when treated with this compound. The study highlighted the compound's safety profile and its potential as an adjunct therapy.

Properties

IUPAC Name

1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKADKZSYQWGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402591
Record name CFM-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178616-26-7
Record name CFM-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CFM-2
Reactant of Route 2
CFM-2
Reactant of Route 3
CFM-2
Reactant of Route 4
CFM-2
Reactant of Route 5
CFM-2
Reactant of Route 6
CFM-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.